- An efficient route to S-N-(9-fluorenylmethyoxycarbonyl)-4'-(1-azi-2,2,2-trifluoroethyl)phenylalanine, Tetrahedron Letters, 1994, 35(26), 4611-14

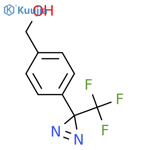

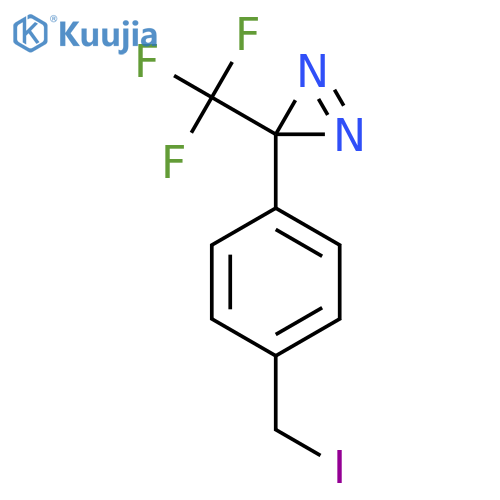

Cas no 95758-92-2 (3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine)

95758-92-2 structure

Nom du produit:3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine

Numéro CAS:95758-92-2

Le MF:C9H6F3IN2

Mégawatts:326.057024478912

MDL:MFCD30469158

CID:4774268

PubChem ID:11809538

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Propriétés chimiques et physiques

Nom et identifiant

-

- 3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

- 3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine

- 3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine

- ZB0023

- 3-(Trifluoromethyl)-3-[4-(iodomethyl)phenyl]-3H-diazirine

- 3-[4-(Iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine (ACI)

- 3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine

- AKOS037649309

- EN300-33126648

- BS-17982

- SCHEMBL993831

- CS-0144529

- D81090

- C9H6F3IN2

- 95758-92-2

-

- MDL: MFCD30469158

- Piscine à noyau: 1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2

- La clé Inchi: NXZFAVYPSDBXKJ-UHFFFAOYSA-N

- Sourire: ICC1C=CC(=CC=1)C1(C(F)(F)F)N=N1

Propriétés calculées

- Qualité précise: 325.95278g/mol

- Masse isotopique unique: 325.95278g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 2

- Complexité: 263

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.9

- Surface topologique des pôles: 24.7

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33126648-5g |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 5g |

$2070.0 | 2023-09-04 | ||

| Enamine | EN300-33126648-0.25g |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 0.25g |

$657.0 | 2023-09-04 | ||

| Aaron | AR01KLGE-50mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 50mg |

$23.00 | 2023-12-14 | |

| Aaron | AR01KLGE-250mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 250mg |

$60.00 | 2025-02-12 | |

| Enamine | EN300-33126648-10g |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 10g |

$3069.0 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215169-1g |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 97% | 1g |

¥2458.00 | 2024-04-23 | |

| 1PlusChem | 1P01KL82-50mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 50mg |

$36.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1260568-100mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 100mg |

$80 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1260568-50mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 50mg |

$215 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1260568-100mg |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine |

95758-92-2 | 95% | 100mg |

$75 | 2024-06-05 |

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Iodomethyltriphenoxyphosphorane Solvents: Acetonitrile

Référence

Méthode de production 2

Conditions de réaction

Référence

- Preparation of nucleic acid and nucleotide derivatives having phenyldiaziridine moieties, process for production thereof, method for analysis of protein, and process for preparation of protein, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

Référence

- Synthesis by substitution of oxygen functionalities, Science of Synthesis, 2007, 35, 589-672

Méthode de production 4

Conditions de réaction

1.1 Reagents: Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- Solvents: Acetonitrile ; 20 h, rt

Référence

- Trifluoromethyldiazirine: an effective photo-induced cross-linking probe for exploring amyloid formation, Chemical Communications (Cambridge, 2008, (44), 5728-5730

Méthode de production 5

Conditions de réaction

1.1 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Acetonitrile ; 20 h, rt

Référence

- Preparation of 2-(acylamido)acetic acid and 2-(acylamido)propionic acid benzylamides as neurological agents., World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 15 min, rt

1.2 Solvents: Dichloromethane ; 90 min, rt

1.2 Solvents: Dichloromethane ; 90 min, rt

Référence

- Mapping two neurosteroid-modulatory sites in the prototypic pentameric ligand-gated ion channel GLIC, Journal of Biological Chemistry, 2018, 293(8), 3013-3027

Méthode de production 7

Conditions de réaction

1.1 Reagents: Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- Solvents: Acetonitrile ; 4.5 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

Référence

- The synthesis and application of a diazirine-modified uridine analogue for investigating RNA-protein interactions, RSC Advances, 2014, 4(89), 48228-48235

Méthode de production 8

Conditions de réaction

1.1 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Acetonitrile ; 20 h, rt

Référence

- N-Benzyl (acylamido)alkylcarboxamide derivatives as neurological agents and their preparation and use for the treatment of diseases, United States, , ,

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Raw materials

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Preparation Products

3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine Littérature connexe

-

1. Book reviews

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

95758-92-2 (3-4-(iodomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine) Produits connexes

- 2154590-71-1((3S)-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 91717-22-5(2-Amino-4-piperidino-6-methylpyrimidine)

- 21407-49-8(2-(2-nitrophenoxy)methyloxirane)

- 1356543-59-3(4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid)

- 946382-97-4(N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3-methylbenzamide)

- 23432-44-2(4-Hydroxy-8-methylquinoline)

- 1797125-09-7(N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide)

- 1401313-12-9(1-(4-aminophenyl)methyl-3,3-dimethylurea)

- 2137723-68-1(6-Ethoxy-2-propoxyquinoline-3-carboxylic acid)

- 1105191-74-9(5-(1-Benzofuran-2-yl)isoxazol-3-ylacetic Acid)

Fournisseurs recommandés

Wuhan Comings Biotechnology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Wuhan ChemNorm Biotech Co.,Ltd.

Membre gold

Fournisseur de Chine

Réactif

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

江苏科伦多食品配料有限公司

Membre gold

Fournisseur de Chine

Réactif

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif